molecular formula C18H15BrN2OS B2806747 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-52-4

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2806747
CAS No.: 325977-52-4
M. Wt: 387.3
InChI Key: KVXRLSIVXKSGJB-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound with the molecular formula C17H15BrN2OS It is a member of the benzamide family, characterized by the presence of a bromine atom, a thiazole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

    Oxidation Products: Oxidized thiazole derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and bromine atom play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 4-bromo-N-(2,4-dimethylphenyl)benzamide
  • 2-bromo-N-(3,5-dimethylphenyl)benzamide

Uniqueness

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other benzamide derivatives. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRLSIVXKSGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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